molecular formula C10H4Cl8 B13425153 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

Cat. No.: B13425153
M. Wt: 407.7 g/mol
InChI Key: MXWWQTOZVNNERA-YEENQZKDSA-N
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Mechanism of Action

Biological Activity

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, commonly known as Chlordane (CAS Number: 57-74-9), is a synthetic organochlorine compound that has been widely used as a pesticide. Its biological activity is of significant concern due to its toxicity and environmental persistence. This article aims to provide a comprehensive overview of the biological activity of Chlordane, including its effects on various organisms, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C10H6Cl8
  • Molecular Weight : 409.78 g/mol
  • Melting Point : 106 °C
  • Boiling Point : 175 °C at 1 Torr
  • Density : 1.59-1.63 g/cm³ at 25 °C

Structural Characteristics

Chlordane is characterized by its complex structure featuring multiple chlorine atoms attached to a bicyclic framework. The presence of these chlorine atoms contributes to its hydrophobicity and bioaccumulation potential in the environment.

Toxicity Profile

Chlordane is classified as highly toxic to aquatic organisms and poses significant risks to soil organisms as well. The compound has been shown to disrupt endocrine functions in various species, leading to reproductive and developmental abnormalities.

Toxicity Data Table

Organism TypeToxicity Level (LC50)Reference
Fish (e.g., trout)0.2 - 0.5 mg/L
Daphnia (water flea)0.01 mg/L
EarthwormsHigh (specific LC50 not available)

Chlordane exerts its biological effects primarily through:

  • Neurotoxicity : It interferes with the normal functioning of neurotransmitters, particularly affecting the sodium channels in nerve cells.
  • Endocrine Disruption : The compound mimics hormones and disrupts hormonal signaling pathways, which can lead to reproductive issues in wildlife.
  • Bioaccumulation : Due to its lipophilic nature, Chlordane accumulates in fatty tissues of organisms, leading to higher concentrations up the food chain.

Environmental Impact

Chlordane's persistence in the environment is a major concern. It can remain in soil for years and has been detected in groundwater and surface waters. This environmental stability raises alarms about its long-term ecological effects.

Case Studies

  • Aquatic Ecosystems : Studies have documented declines in fish populations in areas where Chlordane was heavily applied as a pesticide. For instance, research conducted in the Great Lakes region indicated significant bioaccumulation in fish species that were subsequently found to exhibit reproductive abnormalities and increased mortality rates .
  • Soil Organisms : Research has shown that Chlordane negatively impacts soil health by reducing microbial diversity and altering soil community structures. A study found that earthworm populations were significantly diminished in soils treated with Chlordane compared to untreated controls .

Regulatory Status

Due to its toxicity and environmental persistence, Chlordane has been banned or restricted in many countries under various environmental protection regulations. In the United States, it was banned for agricultural use by the EPA in 1988 but continues to be a concern due to legacy contamination.

Properties

Molecular Formula

C10H4Cl8

Molecular Weight

407.7 g/mol

IUPAC Name

(1R,2R,6S,7R)-1,4,5,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H4Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h1-2,4-5H/t2-,4+,5?,8-,9-/m1/s1

InChI Key

MXWWQTOZVNNERA-YEENQZKDSA-N

Isomeric SMILES

C1=C(C([C@@H]2[C@@H]1[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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